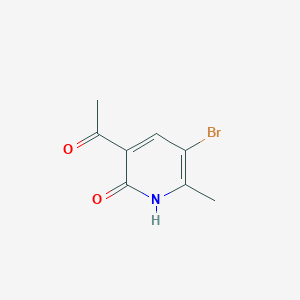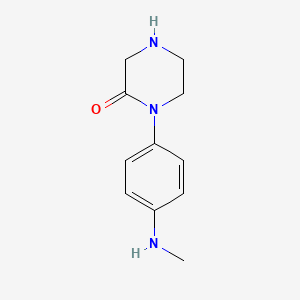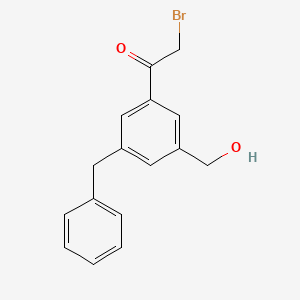
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone is an organic compound characterized by its unique structure, which includes a benzyl group, a hydroxymethyl group, and a bromoethanone moiety
Métodos De Preparación
The synthesis of 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound, followed by the introduction of the benzyl and hydroxymethyl groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromoethanone moiety can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives have shown biological activity, making it a candidate for drug development.
Medicine: Research has indicated potential therapeutic applications, particularly in the treatment of infectious diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and derivative being studied.
Comparación Con Compuestos Similares
1-(3-Benzyl-5-(hydroxymethyl)phenyl)-2-bromoethanone can be compared with other similar compounds, such as:
3-Benzyl-5-hydroxyphenylcarbamates: These compounds have shown antitubercular activity and are structurally related due to the presence of the benzyl and hydroxyphenyl groups.
Oxazolidin-2-ones: These compounds are known for their antibacterial activity and share some structural similarities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15BrO2 |
|---|---|
Peso molecular |
319.19 g/mol |
Nombre IUPAC |
1-[3-benzyl-5-(hydroxymethyl)phenyl]-2-bromoethanone |
InChI |
InChI=1S/C16H15BrO2/c17-10-16(19)15-8-13(7-14(9-15)11-18)6-12-4-2-1-3-5-12/h1-5,7-9,18H,6,10-11H2 |
Clave InChI |
CEKPRIKHISWGQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC(=CC(=C2)C(=O)CBr)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


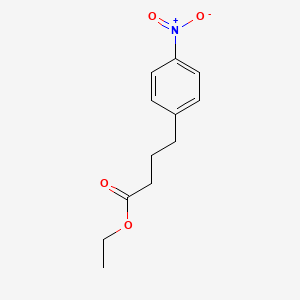
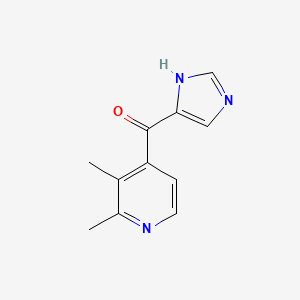
![7-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13876408.png)
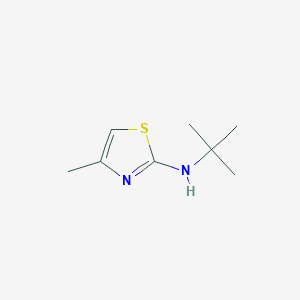
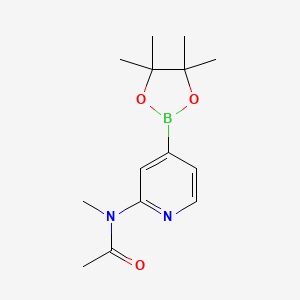
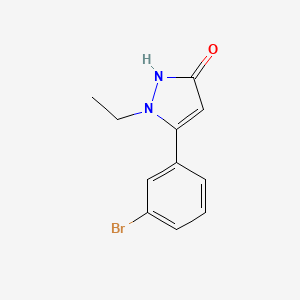
![4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid](/img/structure/B13876433.png)
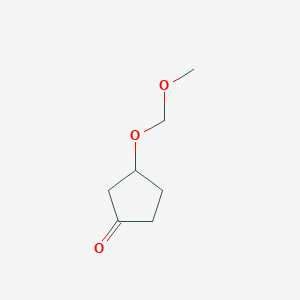
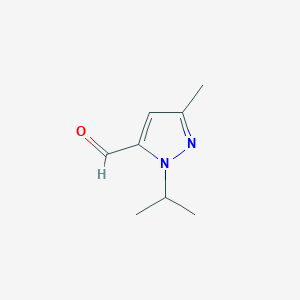
![tert-butyl N-[2-[[2-(4-chloroanilino)-2-oxoacetyl]amino]ethyl]carbamate](/img/structure/B13876458.png)
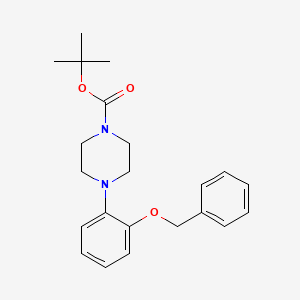
![7-Bromo-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13876466.png)
